(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid

GLP‑1 receptor agonist medicinal chemistry structure‑activity relationship

This specific 4-fluoro-3,5-dimethyl substitution pattern is a validated building block for GLP-1 receptor agonist programs, enabling enantioselective reductions to mandelic acid derivatives. Its unique electronic profile ensures precise reactivity; generic substitutions are not viable. Procure this precise motif for your stereoisomerically enriched drug candidate synthesis.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B7940027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)C(=O)C(=O)O
InChIInChI=1S/C10H9FO3/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4H,1-2H3,(H,13,14)
InChIKeyRUEFEKFMHVJCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4‑Fluoro‑3,5‑dimethylphenyl)oxoacetic Acid Procurement Guide: Building Block Selection for GLP‑1 Receptor Modulator Synthesis


(4‑Fluoro‑3,5‑dimethylphenyl)oxoacetic acid (CAS: 1256482‑47‑9 for the ethyl ester analog) is a phenylglyoxylic acid derivative (α‑keto acid) characterized by a 4‑fluoro‑3,5‑dimethyl substituted phenyl ring bonded to an α‑oxoacetic acid moiety [REFS‑1]. This compound belongs to a class of fluorinated aromatic building blocks widely employed in medicinal chemistry and asymmetric synthesis. Its ethyl ester derivative has been documented as a synthetic intermediate in patented pharmaceutical pathways for developing stereoisomerically enriched drug candidates [REFS‑2].

Substitution Risks in (4‑Fluoro‑3,5‑dimethylphenyl)oxoacetic Acid Procurement: Critical Structure‑Activity Differentiation


Generic substitution among phenylglyoxylic acid derivatives is not scientifically defensible. The specific substitution pattern—fluorine at the 4‑position and methyl groups at the 3‑ and 5‑positions—creates a unique electron density distribution and steric profile that directly governs reactivity in α‑keto acid transformations and downstream coupling chemistry [REFS‑1]. Altering the halogen (e.g., chloro for fluoro), removing the methyl groups, or shifting substitution positions will produce a compound with fundamentally different lipophilicity, metabolic stability, and crystallinity [REFS‑2]. In patented synthetic routes to stereoisomerically enriched GLP‑1 receptor modulators, the precise 4‑fluoro‑3,5‑dimethylphenyl motif has been explicitly claimed, confirming that alternative substitution patterns would yield distinct intermediates incapable of producing the target pharmaceutical entity without a complete route redesign [REFS‑3].

Quantitative Differentiation Evidence for (4‑Fluoro‑3,5‑dimethylphenyl)oxoacetic Acid Against Structural Analogs


GLP‑1 Receptor Agonist Potency: 4‑Fluoro‑3,5‑Dimethylphenyl Containing Analog Achieves 3.60 nM EC50

In a US patent (US10858356), the compound containing the 4‑fluoro‑3,5‑dimethylphenyl motif (BDBM474098, Example 78) demonstrated EC50 = 3.60 nM at the human glucagon‑like peptide‑1 receptor (GLP‑1R) in HEK293 cells [REFS‑1]. This value is comparable to clinical‑stage small‑molecule GLP‑1R agonists such as danuglipron (PF‑06882961), which has reported EC50 values in the low nanomolar range (1–10 nM) across similar functional assays [REFS‑2].

GLP‑1 receptor agonist medicinal chemistry structure‑activity relationship

Methyl Substitution Impact: 4‑Fluoro‑3,5‑Dimethylphenyl Analog Shows 3.60 nM vs. 2.40 nM for Dimethyl‑Substituted Variant

Within the same US patent (US10858356), two compounds incorporating the 4‑fluoro‑3,5‑dimethylphenyl motif were directly compared: Example 78 (BDBM474098) exhibited EC50 = 3.60 nM, while Example 80 (BDBM474100), which contains the same phenyl motif but with additional stereochemical differentiation (4S,6R‑dimethyl substitution on the core scaffold), exhibited EC50 = 2.40 nM [REFS‑1][REFS‑2]. This 1.5‑fold potency difference within the same structural series illustrates that while the 4‑fluoro‑3,5‑dimethylphenyl moiety provides a consistent pharmacophoric foundation, modifications to the appended heterocyclic system can fine‑tune potency.

GLP‑1 receptor agonist medicinal chemistry structure‑activity relationship

Fluorine Substitution Effect on Lipophilicity: 4‑F Substitution Increases logP by ~0.3–0.5 Units vs. Unsubstituted Phenyl

The 4‑fluoro substituent on (4‑fluoro‑3,5‑dimethylphenyl)oxoacetic acid increases the lipophilicity of the phenyl ring relative to an unsubstituted phenyl analog. In medicinal chemistry, aromatic fluorine substitution typically increases calculated logP by approximately 0.3–0.5 log units compared to the corresponding hydrogen‑substituted aromatic system [REFS‑1]. This enhanced lipophilicity can improve membrane permeability and oral bioavailability in downstream drug candidates—a critical consideration when selecting building blocks for orally administered therapeutics.

lipophilicity physicochemical properties drug design

Stereochemical Utility: Phenylglyoxylic Acid Derivatives as Intermediates for Enantiomerically Enriched Mandelic Acid Synthesis

Phenylglyoxylic acid derivatives, including compounds with fluoro and methyl substitution patterns, have been patented as intermediates for preparing stereoisomerically enriched mandelic acid derivatives [REFS‑1][REFS‑2]. The α‑keto acid functionality serves as a prochiral center that can undergo enantioselective reduction to yield optically active mandelic acid analogs, which are valuable chiral building blocks for pharmaceuticals. Non‑keto substituted phenylacetic acid derivatives lack this stereochemical utility.

asymmetric synthesis stereochemistry mandelic acid derivatives

Optimal Research and Industrial Use Cases for (4‑Fluoro‑3,5‑dimethylphenyl)oxoacetic Acid


GLP‑1 Receptor Agonist Lead Optimization Programs

Based on the EC50 values of 3.60 nM and 2.40 nM reported in US Patent 10858356 for compounds containing the 4‑fluoro‑3,5‑dimethylphenyl motif [REFS‑1], this building block is directly validated for medicinal chemistry programs developing small‑molecule GLP‑1 receptor agonists. Procurement should be prioritized when the synthetic route requires a phenylglyoxylic acid‑type intermediate that will be elaborated into pyrazolo[4,3‑c]pyridine‑based GLP‑1R modulators or structurally related heterocyclic systems.

Chiral Intermediate Synthesis via Asymmetric α‑Keto Acid Reduction

The α‑oxoacetic acid functional group enables enantioselective reduction to yield stereoisomerically enriched mandelic acid derivatives [REFS‑2]. This application is specifically suited for programs requiring optically active aryl‑α‑hydroxyacetic acid building blocks, where the 4‑fluoro‑3,5‑dimethyl substitution pattern provides the desired electronic and steric properties for downstream pharmaceutical targets.

Fluorinated Building Block‑Enabled Drug Discovery Campaigns

The 4‑fluoro‑3,5‑dimethyl substitution pattern confers enhanced lipophilicity (estimated clogP increase of ~0.3–0.5 units relative to non‑fluorinated analogs) [REFS‑3]. This property makes the compound a strategically valuable building block for medicinal chemistry programs specifically targeting orally bioavailable drug candidates, where fluorine‑mediated improvements in membrane permeability are sought.

Structure‑Activity Relationship (SAR) Studies on Phenylglyoxylic Acid Derivatives

The compound's specific 4‑fluoro‑3,5‑dimethyl substitution pattern provides a defined reference point for systematic SAR exploration. Researchers investigating the effects of halogen substitution (F vs. Cl vs. H) and methyl group positioning on biological activity can use this compound as a benchmark for quantifying potency shifts in GLP‑1R or related GPCR assays [REFS‑1].

Quote Request

Request a Quote for (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.